

# Troubleshooting foaming issues in diethanolamine scrubber solutions

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## Compound of Interest

Compound Name: Diethanolamine

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## Technical Support Center: Diethanolamine (DEA) Scrubber Solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving foaming issues encountered with **diethanolamine** (DEA) scrubber solutions during experimental procedures.

### Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common causes of foaming in DEA scrubber solutions.

**Problem:** My DEA scrubber solution is foaming excessively. What should I do?

**Answer:**

Foaming in a DEA scrubber is a common operational issue that can lead to reduced efficiency and loss of amine solution.<sup>[1]</sup> The primary causes of foaming are contaminants that lower the surface tension of the amine solution.<sup>[2][3]</sup> Follow these troubleshooting steps to identify and address the root cause:

**Step 1: Immediate Corrective Actions**

- **Inject Anti-Foam Agent:** As a temporary measure to control the foam, inject a recommended anti-foam agent, such as a silicone-based or polyalkylene glycol product.[\[3\]](#) Be cautious with the dosage, as excessive anti-foam can sometimes worsen the problem.[\[3\]](#)
- **Reduce Gas Flow Rate:** Temporarily decreasing the gas flow rate can help stabilize the system and reduce the mechanical agitation that contributes to foaming.

## Step 2: Identify the Source of Contamination

Foaming is almost always caused by contaminants. A systematic investigation is necessary to pinpoint the source.

- **Visual Inspection of the Amine Solution:**
  - **Appearance:** A clean DEA solution should be clear to slightly pale yellow. Discoloration can indicate specific contaminants:
    - **Green or Black:** Suggests the presence of finely divided iron sulfide, a common corrosion product.[\[4\]](#)
    - **Amber or Dark Red:** May indicate thermal or oxidative degradation of the amine.[\[4\]](#)
    - **Cloudy or Milky:** Can be due to suspended solids or hydrocarbon emulsions.
  - **Multiple Layers:** The presence of a distinct layer on top of the amine solution is a strong indicator of liquid hydrocarbon contamination.[\[4\]](#)
- **Analyze the DEA Solution for Contaminants:**
  - **Hydrocarbons:** Liquid hydrocarbons are a primary cause of foaming.[\[2\]](#) They can enter the system with the feed gas. Maintaining the lean amine temperature 5-10°C (9-18°F) above the inlet gas dew point can help prevent hydrocarbon condensation.
  - **Suspended Solids:** Particulate matter, such as iron sulfide from corrosion, can stabilize foam.[\[2\]](#) Effective filtration is crucial for their removal.
  - **Heat-Stable Salts (HSS):** These salts form from the reaction of DEA with stronger acids and cannot be regenerated by heat.[\[5\]](#) They can increase the solution's viscosity and

foaming tendency.[6]

- Amine Degradation Products: Thermal and oxidative degradation of DEA can produce compounds that act as surfactants and promote foaming.[2]

### Step 3: Implement Long-Term Solutions

Once the cause is identified, implement corrective actions to prevent recurrence:

- Improve Feed Gas Quality: Install or improve upstream separation equipment to remove liquid hydrocarbons and other contaminants before they enter the scrubber.[1]
- Optimize Filtration:
  - Mechanical Filters: Use appropriately sized filters to remove suspended solids.
  - Activated Carbon Filters: These are effective in removing dissolved hydrocarbons, surfactants, and some degradation products.
- Maintain Proper Operating Parameters:
  - Temperature Control: Ensure the lean amine inlet temperature is sufficiently above the gas dew point to prevent hydrocarbon condensation.
  - Pressure Management: Monitor and maintain stable pressure within the system. Sudden pressure drops can cause dissolved gases to flash, leading to foam.
- Amine Solution Management:
  - Regular Analysis: Implement a routine sampling and analysis program to monitor DEA concentration, contaminant levels, and HSS buildup.
  - Reclaiming or Replacement: If the amine solution is heavily contaminated and filtration is ineffective, it may need to be reclaimed or replaced.

## Frequently Asked Questions (FAQs)

Q1: What are the main causes of foaming in DEA scrubbers?

A1: The primary causes of foaming are contaminants that reduce the surface tension of the **diethanolamine** solution. These include:

- Liquid Hydrocarbons: Carried over from the feed gas, they are a very common cause of foaming.[2]
- Suspended Solids: Particulates like iron sulfide (a corrosion product) and pipe scale can stabilize foam bubbles.[2]
- Heat-Stable Salts (HSS): These byproducts of reactions with strong acids increase the solution's viscosity and tendency to foam.[6]
- Amine Degradation Products: Over time, DEA can degrade due to high temperatures or oxidation, forming surfactant-like molecules that promote foaming.[2]
- External Surfactants: Contaminants like compressor oils, greases, or certain corrosion inhibitors can enter the system and cause foaming.[2]
- Excessive Anti-Foam: Over-injection of anti-foaming agents can sometimes have the opposite effect and stabilize foam.[3]

Q2: How can I quickly test my DEA solution for foaming tendency?

A2: A simple shake test can provide a qualitative indication of foaming tendency.

- Collect a sample of the DEA solution in a clean, sealed glass jar.
- Shake the jar vigorously for about 30 seconds.
- Observe the foam that is generated. A clean solution will produce very little foam, and it will dissipate quickly. A contaminated solution will generate a more stable foam that takes longer to break.[7] For a more quantitative assessment, a foam induction test can be performed by bubbling a gas (like nitrogen) at a controlled flow rate through the solution and measuring the foam height and break time.[8]

Q3: What is the recommended concentration for a DEA solution?

A3: The optimal DEA concentration depends on the specific application, but it is typically in the range of 20-35 wt%.[9] Operating outside the recommended range can lead to operational issues, including an increased potential for foaming.

Q4: Can heat-stable salts be removed from the DEA solution?

A4: Yes, while HSS are not removed by the standard regeneration process, they can be removed through specialized processes such as ion exchange, electrodialysis, or vacuum distillation.[5] Regular monitoring of HSS levels is crucial to determine when such reclaiming processes are necessary.

Q5: What are the typical operating temperatures for a DEA scrubber?

A5: To prevent hydrocarbon condensation, a common cause of foaming, the lean DEA solution entering the absorber should be approximately 5-10°C (9-18°F) warmer than the inlet sour gas. The temperature in the regenerator (stripper) is typically much higher to facilitate the removal of absorbed acid gases.

## Data Presentation

Table 1: Typical Operating Parameters for a DEA Scrubber

Parameter	Typical Value/Range	Unit	Rationale
DEA Concentration	20 - 35	wt%	Optimal range for efficient acid gas removal and minimizing operational issues.
Lean Amine Temperature	5 - 10°C (9 - 18°F) above gas dew point	°C (°F)	Prevents condensation of hydrocarbons from the feed gas.
Rich Amine Loading	0.3 - 0.45	mol acid gas / mol DEA	A key parameter for optimizing amine circulation and preventing corrosion. <a href="#">[10]</a>
Absorber Pressure	Varies with application	kPa (psi)	Higher pressure generally favors acid gas absorption. <a href="#">[11]</a>
Regenerator Pressure	Typically slightly above atmospheric	kPa (psi)	Lower pressure in the regenerator aids in stripping the acid gases. <a href="#">[12]</a>

Table 2: Guideline Limits for Contaminants in DEA Solutions

Contaminant	Guideline Limit	Unit	Impact of Exceeding Limit
Total Suspended Solids	< 50	ppm	Can stabilize foam and contribute to erosion and fouling.
Total Hydrocarbons	< 100	ppmv	A primary cause of foaming due to reduction in surface tension.[1]
Heat Stable Salts (Total Anions)	< 1.0	wt%	Increases viscosity, promotes foaming, and can lead to corrosion.[6][13]
- Sulfate	< 500	ppm	Contributes to HSS and corrosion.[13]
- Acetate	< 1000	ppm	A common HSS that can increase foaming tendency.[13]
- Formate	< 500	ppm	Another common HSS that contributes to operational issues.[13]
- Chloride	< 500	ppm	Highly corrosive and contributes to HSS. [13]

## Experimental Protocols

### 1. Determination of DEA Concentration by Titration

This protocol is based on a standard acid-base titration to determine the total alkalinity of the amine solution, which is then expressed as wt% DEA.

- Reagents and Equipment:

- 0.5 N Hydrochloric Acid (HCl) standardized solution
- Bromocresol Green indicator solution
- Deionized water
- 250 mL Erlenmeyer flask
- 50 mL burette
- Analytical balance
- Procedure:
  - Accurately weigh approximately 2 g of the DEA solution sample into a 250 mL Erlenmeyer flask.[\[14\]](#)
  - Add 50 mL of deionized water to the flask.[\[14\]](#)
  - Add 3-4 drops of Bromocresol Green indicator to the solution. The solution should turn blue.
  - Titrate the sample with 0.5 N HCl until the color changes from blue to a distinct yellow endpoint.[\[14\]](#)
  - Record the volume of HCl used.
  - Perform a blank titration with 50 mL of deionized water and the indicator, and subtract this volume from the sample titration volume.[\[14\]](#)
- Calculation:

Where:

- $V_s$  = Volume of HCl used for the sample (mL)
- $V_b$  = Volume of HCl used for the blank (mL)
- $N_{HCl}$  = Normality of the HCl solution (eq/L)



- 105.14 = Molecular weight of DEA ( g/mol )
- W<sub>s</sub> = Weight of the sample (g)

## 2. Analysis of Heat-Stable Salts by Ion Chromatography (IC)

This method separates and quantifies anionic HSS.

- Instrumentation:
  - Ion chromatograph with a suppressed conductivity detector
  - Anion-exchange column (e.g., Metrosep A Supp 5 or similar)[15]
  - Autosampler
- Reagents:
  - Eluent: A mixture of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) and sodium bicarbonate ( $\text{NaHCO}_3$ ) in deionized water. A typical concentration is 1.8 mmol/L  $\text{Na}_2\text{CO}_3$  and 1.7 mmol/L  $\text{NaHCO}_3$ . [4] An organic modifier like acetone (e.g., 10%) may be added to improve separation.[15]
  - Suppressor Regenerant: Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) solution (e.g., 500 mmol/L).[16]
  - Anion standard solutions for calibration (e.g., acetate, formate, chloride, sulfate, oxalate, thiosulfate, thiocyanate).
- Sample Preparation:
  - Filter the DEA solution sample through a 0.45  $\mu\text{m}$  syringe filter to remove suspended solids.
  - Dilute the sample with deionized water. A dilution factor of 1:100 to 1:200 is common.[4][17]
  - For highly contaminated samples, a solid-phase extraction (SPE) cleanup using a C18 or similar cartridge may be necessary to remove organic interferences.

- Procedure:
  - Set up the IC system with the specified column and eluent.
  - Calibrate the instrument using the prepared anion standard solutions to create a calibration curve for each HSS anion.
  - Inject the diluted sample into the IC system.
  - Identify and quantify the HSS anions based on their retention times and the calibration curves.

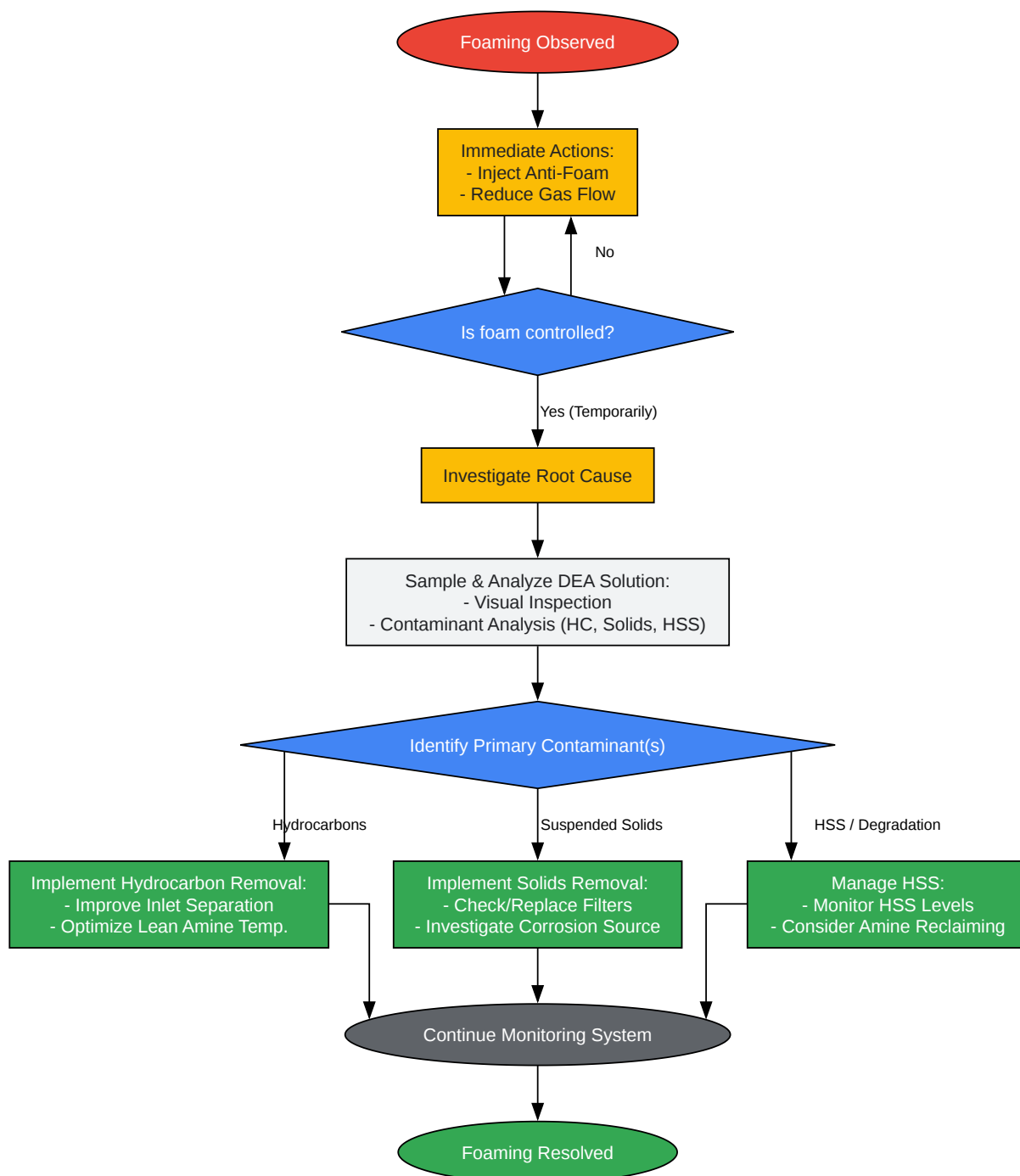
### 3. Identification of Amine Degradation Products by GC-MS

This protocol provides a general guideline for identifying organic degradation products in the DEA solution.

- Instrumentation:
  - Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
  - Capillary column suitable for polar compounds (e.g., a wax-based column like DB-Wax or a mid-polarity column like DB-35MS).[\[18\]](#)[\[19\]](#)
- Sample Preparation and Derivatization:
  - Direct injection of aqueous amine solutions can be problematic.[\[18\]](#) Sample preparation is often required.
  - Solvent Extraction: Extract the organic degradation products from the amine solution using a suitable organic solvent.
  - Derivatization: Many amine degradation products are polar and not volatile enough for GC analysis. Derivatization converts them into more volatile and thermally stable compounds. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[\[18\]](#) The sample is typically dried, redissolved in a solvent like pyridine, and then reacted with the derivatizing agent before injection.

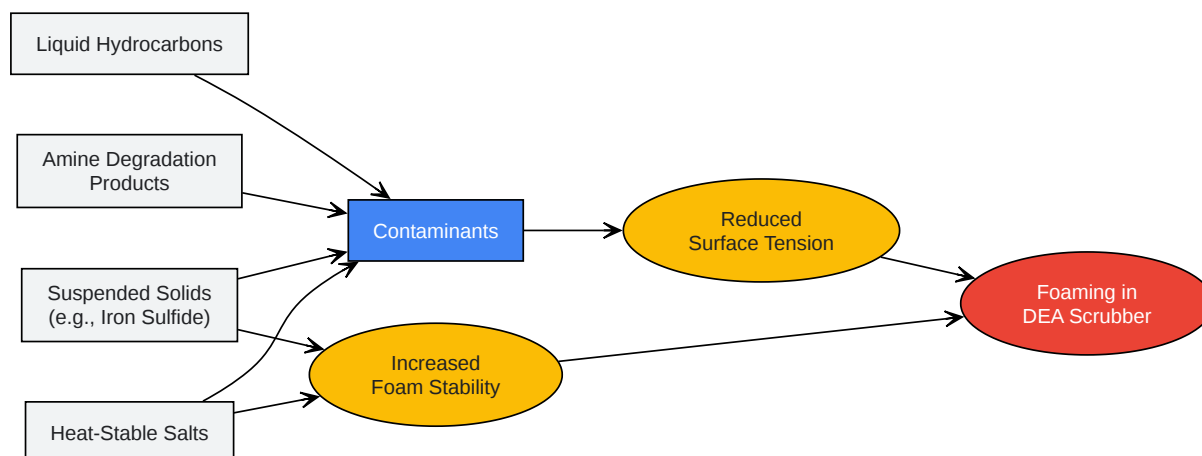
- GC-MS Parameters (Example):
  - Injector Temperature: 250 °C
  - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This is an example and should be optimized for the specific analytes of interest).
  - Carrier Gas: Helium
  - MS Scan Range: 40-500 amu
- Data Analysis:
  - Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST library).
  - Common degradation products to look for include other ethanolamines, amino acids, and various nitrogen-containing organic compounds.

## Visualizations



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Caption: Troubleshooting workflow for addressing foaming issues.



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Caption: Relationship between contaminants and foaming.

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